Cgp 57380 is a cell-permeable, ATP-competitive pyrazolo-pyrimidine compound that functions as a selective inhibitor of MAP kinase-interacting kinases 1 and 2 (Mnk1 and Mnk2).[1][2] Its primary mechanism of action involves the inhibition of Mnk-mediated phosphorylation of the eukaryotic initiation factor 4E (eIF4E) at serine 209, a critical step in the regulation of cap-dependent mRNA translation.[2][3][4] This activity makes Cgp 57380 a widely used tool compound for studying the roles of the Mnk-eIF4E axis in cell proliferation, transformation, and survival across various research models.[5][6]
Substituting Cgp 57380 with other common Mnk inhibitors, such as the natural product Cercosporamide, is often inappropriate due to significant differences in kinase selectivity profiles and potency. While both compounds inhibit Mnk kinases, Cercosporamide also potently inhibits other kinases like JAK3 and Pkc1, introducing potential off-target effects that can confound experimental results.[7][8] Cgp 57380, by contrast, was developed as a synthetic inhibitor and demonstrates selectivity for Mnk1 over a panel of other common kinases including p38, JNK1, ERK1/2, and PKC.[1][3] This defined selectivity is critical for studies where the goal is to specifically attribute a biological outcome to the inhibition of the Mnk-eIF4E axis, thereby ensuring data reproducibility and clarity of interpretation.
Cgp 57380 demonstrates a clear selectivity profile, inhibiting Mnk1 with an IC50 of 2.2 µM while showing no inhibitory activity against several other key signaling kinases, including p38, JNK1, ERK1, ERK2, PKC, and c-Src family kinases.[3][4] This contrasts with other tool compounds like Cercosporamide, which exhibits potent activity against Mnk2 (IC50 = 11 nM) and Mnk1 (IC50 = 116 nM) but also against unrelated kinases such as JAK3 (IC50 = 31 nM) and Pkc1.[9] The focused activity of Cgp 57380 is a key procurement advantage for researchers needing to isolate the effects of Mnk inhibition without introducing confounding variables from other pathways.
| Evidence Dimension | Kinase Inhibition Selectivity |
| Target Compound Data | No inhibitory activity against p38, JNK1, ERK1/2, PKC, c-Src |
| Comparator Or Baseline | Cercosporamide: Potent inhibition of JAK3 (IC50 = 31 nM) and Pkc1 |
| Quantified Difference | Qualitatively distinct selectivity profile; Cgp 57380 avoids off-target inhibition of JAK3 and Pkc1 seen with Cercosporamide. |
| Conditions | In vitro kinase assays |
Choosing Cgp 57380 reduces the risk of misinterpreting experimental data due to off-target effects common with less selective inhibitors.
Beyond its enzymatic activity, Cgp 57380 effectively engages its target in a cellular context, blocking the phosphorylation of eIF4E with an IC50 of approximately 3 µM in 293 cells.[3][4] This demonstrates the compound's cell permeability and its ability to inhibit the Mnk pathway at its crucial downstream node. This direct, quantifiable effect on the substrate of Mnk kinases provides a clear functional readout for target engagement in laboratory workflows, confirming that the compound reaches and modulates its intended target within the cell.
| Evidence Dimension | Cellular IC50 for eIF4E Phosphorylation Inhibition |
| Target Compound Data | ~3 µM |
| Comparator Or Baseline | Biochemical IC50 for Mnk1 (2.2 µM) |
| Quantified Difference | Similar potency in cellular vs. biochemical assays, confirming effective cell permeability and target engagement. |
| Conditions | Western blot analysis of phosphorylated eIF4E in 293 cells. |
This provides buyers with confidence that Cgp 57380 is not just an enzyme inhibitor but a functional tool that works effectively in live-cell experiments.
Cgp 57380 exhibits excellent solubility in dimethyl sulfoxide (DMSO), a standard solvent for preparing stock solutions in cell biology and biochemistry labs. It is soluble in DMSO up to 100 mM (24.42 mg/mL).[3] This high solubility facilitates the preparation of concentrated, stable stock solutions, simplifying experimental setup and dosing calculations. It avoids issues with compound precipitation that can occur with less soluble alternatives, ensuring accurate and reproducible concentrations in assays.
| Evidence Dimension | Maximum Solubility in DMSO |
| Target Compound Data | 100 mM |
| Comparator Or Baseline | Standard laboratory requirements for concentrated stock solutions. |
| Quantified Difference | Meets and exceeds typical concentration requirements (e.g., 10-20 mM) for 1000x stock solutions. |
| Conditions | Standard laboratory conditions. |
High solubility in a common solvent like DMSO simplifies lab workflows, reduces material waste, and ensures reliable, reproducible dosing in experiments.
For studies requiring precise inhibition of eIF4E phosphorylation to investigate its impact on the translation of specific mRNAs. The defined selectivity of Cgp 57380 ensures that observed effects are attributable to Mnk inhibition, not off-target kinase modulation.[3][4]
As a tool to confirm that cellular responses to ERK or p38 pathway activation are mediated through Mnk1/2. Cgp 57380 can be used to pharmacologically disconnect the upstream MAPK signal from the downstream phosphorylation of eIF4E.[9]
In cancer research, Cgp 57380 is suitable for investigating whether inhibiting the Mnk survival pathway can sensitize cancer cells to other therapeutic agents, such as chemotherapy or other targeted inhibitors.[10] Its established cellular activity makes it a reliable tool for such combination studies.
Irritant